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Compound of Interest

Compound Name: Isomaltitol

Cat. No.: B1672253

Technical Support Center: Enhancing Drug
Dissolution with Isomalt

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guides and frequently asked questions
(FAQs) to address common challenges encountered when using isomalt to improve the
dissolution rate of drugs.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which isomalt enhances drug dissolution?
Al: Isomalt, a sugar alcohol, primarily enhances drug dissolution through several mechanisms:

¢ Increased Surface Area: By forming solid dispersions, isomalt allows the drug to be present
in a finely dispersed, often amorphous state, which significantly increases the surface area
available for dissolution.[1][2]

» Improved Wettability: As a hydrophilic carrier, isomalt improves the wettability of poorly
water-soluble drugs, facilitating better contact between the drug and the dissolution medium.

» Formation of Amorphous Solid Dispersions: Isomalt can form amorphous solid dispersions
with drugs, where the drug is molecularly dispersed within the isomalt matrix. This
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amorphous form has higher energy and greater apparent solubility and dissolution rates
compared to the crystalline form.[1][3]

e Inhibition of Recrystallization: The high number of hydroxyl groups in isomalt's structure can
help inhibit the recrystallization of the amorphous drug, maintaining its enhanced solubility
during storage and dissolution.[1]

Q2: Which grade of isomalt is best for improving drug dissolution?

A2: The choice of isomalt grade depends on the desired disintegration and dissolution
characteristics. Different grades of isomalt have varying solubilities. For instance, a grade with
higher solubility will generally lead to faster tablet disintegration and drug release. It is
recommended to screen different grades to find the optimal one for your specific formulation.

Q3: Can isomalt be used for techniques other than solid dispersions to enhance dissolution?
A3: Yes, besides solid dispersions, isomalt is effectively used in:

 Liquisolid Compacts: Isomalt can act as a carrier in liquisolid formulations, where a liquid
drug solution or suspension is absorbed onto a solid carrier to create a dry, free-flowing
powder with enhanced dissolution.

» Orally Disintegrating Tablets (ODTs): Due to its good compressibility, pleasant taste, and
water solubility, isomalt is an excellent excipient for ODTs, which are designed to disintegrate
rapidly in the mouth, leading to fast drug dissolution.

e Melt Extrusion: Isomalt can be melt-extruded with drugs to create amorphous solid
dispersions, which can dramatically improve tableting properties and dissolution rates.

Troubleshooting Guides
Solid Dispersions

Problem: Low drug dissolution rate from the prepared solid dispersion.
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Potential Cause

Troubleshooting Step

Incomplete amorphization of the drug.

Verify the physical state of the drug in the solid
dispersion using techniques like X-ray Powder
Diffraction (XRPD) or Differential Scanning
Calorimetry (DSC). If the drug is still crystalline,
consider increasing the carrier-to-drug ratio or
optimizing the preparation method (e.g., faster
solvent evaporation, higher melting

temperature).

Drug recrystallization during storage or

dissolution.

Evaluate the physical stability of the solid
dispersion over time and under different storage
conditions (temperature and humidity). Consider
using a higher molecular weight polymer in
combination with isomalt or adding a

crystallization inhibitor.

Poor wettability of the solid dispersion.

Although isomalt is hydrophilic, very
hydrophobic drugs may still exhibit poor wetting.
Consider incorporating a small amount of a

surfactant into the formulation.

Inadequate ratio of isomalt to drug.

The dissolution rate is often dependent on the
drug-to-carrier ratio. Experiment with different
ratios to find the optimal concentration of isomalt
that provides the maximum dissolution

enhancement.

Problem: The solid dispersion is sticky and difficult to handle.
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Potential Cause Troubleshooting Step

The presence of the drug can lower the Tg of
isomalt. Determine the Tg of the solid dispersion
N using DSC. If it is too low, the formulation may
Low glass transition temperature (Tg) of the ] )
o ) become sticky at ambient temperatures.

solid dispersion. ) ) ) ) )
Consider using a grade of isomalt with a higher
Tg or incorporating a second carrier with a

higher Tg.

Isomalt has low hygroscopicity, but some

amorphous systems can absorb moisture,

Hygroscopicity. ) o o )
leading to stickiness. Store the solid dispersion
in a desiccator or in packaging with a desiccant.
Ensure complete removal of the solvent during
the drying process by optimizing the drying time

Residual solvent from the preparation process. and temperature. Verify the absence of residual

solvent using techniques like thermogravimetric
analysis (TGA).

Spray Drying

Problem: The spray-dried powder is sticky and has a low yield.
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Potential Cause

Troubleshooting Step

Outlet temperature is too close to the glass
transition temperature (Tg) of the isomalt

formulation.

Isomalt has a relatively low Tg, which can lead
to stickiness during spray drying. Precisely
balance the process parameters. It is often best
to use a low-temperature and low-humidity
drying process. For isomalt, an inlet temperature
of around 60°C with a corresponding outlet
temperature of 42-43°C has been found to be

effective.

High feed concentration.

A high concentration of solids in the feed
solution can lead to incomplete drying and

stickiness. Try reducing the feed concentration.

Inappropriate atomizing rate.

The atomizing rate affects droplet size and
drying time. An optimal atomizing rate (e.g., 800

L/h) should be determined experimentally.

Melt Extrusion

Problem: The extruded isomalt powder shows agglomeration.

Potential Cause

Troubleshooting Step

Recrystallization of the amorphous isomalt.

Amorphous isomalt created by melt extrusion
can be prone to recrystallization in the presence
of atmospheric moisture, leading to
agglomeration. It is crucial to handle and store
the extrudate in a low-humidity environment.
Further experiments to delay or prevent
recrystallization, such as the inclusion of

stabilizing excipients, may be necessary.

Experimental Protocols
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Preparation of Isomalt-Based Solid Dispersion by
Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly water-soluble drug with isomalt to enhance
its dissolution rate.

Materials:

Poorly water-soluble drug (e.g., Indomethacin)

Isomalt (e.g., GALEN IQ 990)

Suitable solvent (e.g., Ethanol)

Mortar and pestle

Rotary evaporator

Vacuum oven

Methodology:

o Preparation of Physical Mixtures:

o Prepare physical mixtures of the drug and isomalt at various weight ratios (e.g., 1.1, 1:5,
1:9) by gently mixing them in a mortar for 5 minutes. These will serve as controls.

e Preparation of Solid Dispersions:

o Dissolve the drug and isomalt in the chosen solvent in the desired weight ratio.

o The solvent is then evaporated under reduced pressure using a rotary evaporator at a
specific temperature (e.g., 40°C).

o The resulting solid mass is further dried in a vacuum oven at a specified temperature (e.g.,
40°C) for 24 hours to remove any residual solvent.
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o The dried mass is then pulverized using a mortar and pestle and sieved to obtain a
uniform particle size.

e Characterization:

o Dissolution Studies: Perform in-vitro dissolution studies on the pure drug, the physical
mixtures, and the solid dispersions using a USP dissolution apparatus.

o Solid-State Characterization: Characterize the physical form of the drug in the samples
using XRPD and DSC to confirm amorphization.

Preparation of Isomalt-Based Liquisolid Compacts

Objective: To formulate a liquisolid compact of a poorly water-soluble drug using isomalt as a
carrier to improve its dissolution.

Materials:
o Poorly water-soluble drug
» Non-volatile solvent (e.g., Propylene glycol, Polyethylene glycol)
e Isomalt (as the carrier)
o Coating material (e.g., Aerosil 200)
o Superdisintegrant (e.g., Croscarmellose sodium)
o Tablet press
Methodology:
o Preparation of the Liquid Medication:
o Dissolve the drug in the non-volatile solvent to form a drug solution or suspension.

» Preparation of the Liquisolid Powder:
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o Add the liquid medication to a calculated amount of isomalt (carrier) in a mortar and mix

thoroughly.

o Gradually add the coating material to the mixture while continuing to mix until a dry, free-

flowing powder is obtained.

o Tableting:

o Add the superdisintegrant to the liquisolid powder and blend.

o Compress the final blend into tablets using a tablet press.

o Evaluation:

o Flow Properties: Evaluate the flow properties of the liquisolid powder (e.g., angle of

repose, Carr's index).

o Tablet Properties: Evaluate the compressed tablets for hardness, friability, and

disintegration time.

o Dissolution Studies: Perform in-vitro dissolution studies on the liquisolid compacts and

compare them with conventional tablets of the same drug.

Data Presentation

Table 1: Dissolution Efficiency of a Model Drug with Different Isomalt Formulations

Formulation

Drug-to-Isomalt

Dissolution
Efficiency (%) after

Fold Increase in

Ratio (wiw) . Dissolution
30 min

Pure Drug 15.2 1.0
Physical Mixture 15 25.8 1.7
Solid Dispersion

_ 15 85.3 5.6
(Solvent Evaporation)
Liquisolid Compact 1:10 (Drug:Liquid) 92.1 6.1
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Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary
depending on the drug and specific experimental conditions.

Mandatory Visualizations
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Caption: Experimental workflow for preparing and characterizing an isomalt-based solid
dispersion.
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Caption: Logical relationship between isomalt strategies and dissolution enhancement
mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Strategies to improve the dissolution rate of drugs with
Isomaltitol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672253#strategies-to-improve-the-dissolution-rate-
of-drugs-with-isomaltitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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